An In-depth Technical Guide to Methyl 3-methyl-1H-indole-6-carboxylate
An In-depth Technical Guide to Methyl 3-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methyl-1H-indole-6-carboxylate, a distinct derivative of the versatile indole scaffold, presents a molecule of significant interest in medicinal chemistry and organic synthesis. The indole nucleus is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of Methyl 3-methyl-1H-indole-6-carboxylate. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates data from closely related analogs to predict its characteristics and potential applications. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel indole derivatives for drug discovery and development.
Chemical Properties and Data
Methyl 3-methyl-1H-indole-6-carboxylate is a solid at room temperature. Its fundamental chemical and physical properties, compiled from available data, are summarized below.
Physical and Chemical Data
The following table presents the key physicochemical properties for Methyl 3-methyl-1H-indole-6-carboxylate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| CAS Number | 184151-49-3 | |
| Physical Form | Solid | |
| Melting Point | 134–138 °C (comparative data) | |
| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg | |
| InChIKey | DYUBOSKPVMRVDM-UHFFFAOYSA-N | |
| Purity | 98% (typical) | |
| Storage Temperature | Room temperature |
Predicted Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group at the 3-position, the ester methyl group, and the N-H proton. Aromatic protons on the benzene ring portion would appear in the downfield region (approx. 7.0-8.0 ppm). The C3-methyl protons would likely be a singlet around 2.3 ppm, and the ester methyl protons a singlet around 3.9 ppm. The indole N-H proton would appear as a broad singlet at a downfield chemical shift (typically > 8.0 ppm).
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¹³C NMR: The carbon NMR would display signals for all 11 carbon atoms. The carbonyl carbon of the ester group would be the most downfield signal (likely > 165 ppm). The aromatic and indole ring carbons would appear in the range of approximately 100-140 ppm. The two methyl carbons would have signals in the aliphatic region.
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Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M+) at m/z = 189.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of Methyl 3-methyl-1H-indole-6-carboxylate is not explicitly detailed in the available literature. However, its synthesis can be approached through established methods for constructing substituted indoles, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions.
General Experimental Workflow for Indole Synthesis
The following diagram illustrates a generalized workflow applicable to the synthesis of substituted indoles, which could be adapted for Methyl 3-methyl-1H-indole-6-carboxylate.
Caption: A generalized workflow for the synthesis of indole derivatives.
Hypothetical Synthesis Protocol via Fischer Indole Synthesis
A plausible synthetic route would involve the reaction of a (4-(methoxycarbonyl)phenyl)hydrazine with methyl ethyl ketone under acidic conditions.
Step 1: Reaction Setup
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A round-bottom flask is charged with (4-(methoxycarbonyl)phenyl)hydrazine hydrochloride and a suitable solvent (e.g., ethanol or acetic acid).
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Methyl ethyl ketone is added to the mixture.
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An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is cautiously added.
Step 2: Reaction Execution
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The reaction mixture is heated to reflux and stirred for several hours.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
Step 3: Workup and Isolation
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Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
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The product is extracted into an organic solvent (e.g., ethyl acetate).
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The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
Step 4: Purification
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Step 5: Characterization
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The purified product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Biological Activity and Drug Development Potential
While there is no specific biological data available for Methyl 3-methyl-1H-indole-6-carboxylate, the indole scaffold is of paramount importance in drug discovery. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
The Indole Nucleus in Pharmacology
The indole ring system is a common feature in many approved drugs and investigational new drug candidates. Its ability to mimic the structure of tryptophan allows it to interact with a variety of biological targets. The substitution pattern on the indole ring plays a crucial role in determining the specific biological activity.
The logical relationship for the potential therapeutic relevance of this compound is based on the established activities of its structural components.
Caption: Logical relationship of structural motifs to potential bioactivity.
Derivatives of indole-6-carboxylate have been investigated as METTL3 inhibitors, which are a promising new class of anticancer agents. The presence of the methyl group at the 3-position can also influence the molecule's interaction with biological targets. Further research is warranted to explore the specific biological profile of Methyl 3-methyl-1H-indole-6-carboxylate.
Conclusion
Methyl 3-methyl-1H-indole-6-carboxylate is a molecule with a foundation in the well-established and pharmacologically significant indole family. While specific experimental data for this compound is sparse, this guide provides a comprehensive summary of its known properties and a predictive framework based on closely related analogs. The synthetic pathways are approachable through standard organic chemistry methodologies. The potential for this molecule to exhibit interesting biological activity, given the known properties of substituted indoles, makes it a candidate for further investigation in drug discovery programs. This document aims to facilitate such future research by consolidating the available information and highlighting the areas where further experimental work is needed.
